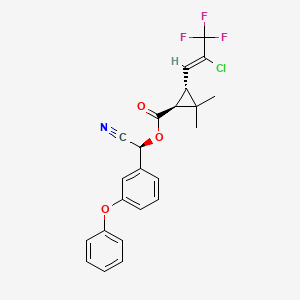

(1S)-trans-Y-Cyhalothrin

Description

Historical Context and Evolution of Synthetic Pyrethroid Insecticides

The journey of synthetic pyrethroid insecticides began with the study of natural pyrethrins (B594832), compounds extracted from chrysanthemum flowers, which were recognized for their insecticidal properties. wikipedia.orgmdpi.com Early research in the 1920s elucidated the structure of these natural compounds, paving the way for synthetic analogues. wikipedia.org A significant breakthrough occurred in the 1960s and 1970s with the invention of compounds like resmethrin (B1680537) and bioresmethrin, which offered greater insecticidal activity and lower mammalian toxicity than their natural counterparts. mdpi.comnih.gov

The evolution continued with the development of more photostable pyrethroids, such as permethrin (B1679614), cypermethrin, and deltamethrin, making them suitable for agricultural use. nih.govacs.org The initial synthetic pyrethroids were often complex mixtures of multiple isomers. plantgrowthhormones.comwikipedia.org Over time, research focused on isolating the most potent isomers. Cyhalothrin (B162358), developed in 1977, was a mixture of four stereoisomers. who.int Subsequent advancements led to lambda-cyhalothrin (B1674341), which contains only the two most active isomers, effectively doubling the insecticidal activity compared to the original cyhalothrin mixture. plantgrowthhormones.comwikipedia.org This progression culminated in the isolation of gamma-cyhalothrin (B44037), a single, highly active stereoisomer, representing a refined and more potent form of its predecessors. fmc.com This historical drive towards isomeric purity underscores the industry's continuous effort to enhance insecticidal efficacy and safety. mdpi.com

Fundamental Principles of Chirality and Enantiomerism in Agrochemical Science

Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. numberanalytics.com This "handedness" arises from the presence of a chiral center, typically a carbon atom bonded to four different groups. acs.org The resulting mirror-image molecules are called enantiomers. chiralpedia.com While enantiomers share the same physical and chemical properties in an achiral environment, they can interact differently with other chiral molecules, such as the enzymes and receptors found in biological systems. numberanalytics.comacs.org

In agrochemical science, this principle is of paramount importance. numberanalytics.com Often, only one enantiomer of a chiral pesticide is responsible for the desired biological activity, while the other may be less active, inactive, or even contribute to unintended toxic effects on non-target organisms. numberanalytics.comchiralpedia.comwiley-vch.de For instance, the insecticidal activity of pyrethroids is highly stereospecific, with some isomers being significantly more potent than others. oup.com The use of racemic mixtures, which contain equal amounts of all enantiomers, can therefore be inefficient and lead to a higher chemical load in the environment. chiralpedia.com The development of single-enantiomer agrochemicals allows for more precise targeting of pests, potentially reducing application rates and minimizing environmental impact. chiralpedia.commdpi.com

Rationale for Focused Research on (1S)-trans-Y-Cyhalothrin: A Stereospecific Approach to Pest Management

The focused research on specific stereoisomers like this compound is driven by the quest for more efficient and selective pest control. Cyhalothrin itself is a complex molecule with multiple chiral centers, resulting in several possible stereoisomers. wikipedia.orgoup.com Research has demonstrated that the insecticidal activity of these isomers varies significantly. wikipedia.orgoup.com

Lambda-cyhalothrin is an enriched formulation containing a pair of the most biologically active isomers of cyhalothrin. fao.org Further refinement led to gamma-cyhalothrin, which is a single, highly potent isomer. fmc.com This isomer, (S)-α-cyano-3-phenoxybenzyl (1R)-cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylate, is considered one of the most potent pyrethroid insecticides available. fmc.com The designation "this compound" refers to a specific stereoisomer of lambda-cyhalothrin. cymitquimica.com

The rationale for focusing on a single, highly active isomer is clear:

Enhanced Efficacy: By isolating the most potent isomer, a higher level of insecticidal activity can be achieved at lower application rates compared to mixtures of isomers. plantgrowthhormones.comfmc.com

Reduced Environmental Load: Using only the active ingredient minimizes the introduction of less active or inactive chemical forms into the environment. chiralpedia.com

Improved Selectivity: A stereospecific approach can lead to greater selectivity, reducing the impact on non-target organisms. mdpi.com

This stereospecific approach represents a move towards "green chemistry" in agriculture, aiming to develop pesticides that are more effective and have a more favorable environmental profile. chiralpedia.com

Overview of Research Domains and Outline Structure

The study of this compound and related chiral pyrethroids encompasses several key research domains. These include the synthesis and characterization of individual isomers, the evaluation of their biological activity against target pests, and the assessment of their environmental fate and potential ecotoxicological effects. mdpi.commdpi.com Research also delves into the mechanisms of action at the molecular level, particularly the interaction with insect nerve channels, which is responsible for their insecticidal effect. wikipedia.orgbigpesticides.com

This article provides a focused exploration of the chemical compound this compound. The structure of this article is designed to provide a comprehensive understanding of this specific stereoisomer within the broader context of chiral agrochemicals and synthetic pyrethroids. The preceding sections have introduced the historical development of pyrethroids and the fundamental principles of chirality. The subsequent sections will not be covered in this article but would logically delve into the detailed chemistry, biological activity, and environmental aspects of this compound.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H19ClF3NO3 |

|---|---|

Molecular Weight |

449.8 g/mol |

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18+,20+/m0/s1 |

InChI Key |

ZXQYGBMAQZUVMI-XRKWRXIISA-N |

Isomeric SMILES |

CC1([C@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |

Origin of Product |

United States |

Advanced Stereoselective Synthesis and Isomeric Characterization of 1s Trans Y Cyhalothrin

Enantioselective Synthetic Pathways and Methodologies

The synthesis of (1S)-trans-γ-Cyhalothrin, which possesses the (1R,3R) configuration in the cyclopropane (B1198618) ring and an (S)-configuration at the α-cyano center, necessitates precise control over stereochemistry. wikipedia.org Industrial processes often focus on strategies that can be consolidated to enhance scalability and reduce solvent usage and the isolation of intermediates. google.com

Asymmetric Catalysis in the Synthesis of Chiral Precursors

Asymmetric catalysis is a cornerstone in the synthesis of enantiomerically pure compounds, including the precursors for pyrethroid insecticides. numberanalytics.comacs.org This approach utilizes a chiral catalyst to guide a chemical reaction, leading to a product with a high enantiomeric excess. numberanalytics.com The synthesis of the chiral cyanohydrin portion of γ-cyhalothrin is a key application of this methodology.

The asymmetric addition of cyanide to 3-phenoxybenzaldehyde (B142659) is a critical step in forming the (S)-α-cyano-3-phenoxybenzyl alcohol moiety. benthamdirect.com Research has explored the use of metal(salen) complexes, such as those involving titanium and vanadium, as asymmetric catalysts for this transformation. benthamdirect.com These catalysts facilitate the enantioselective addition of a cyanide source to the aldehyde, yielding the desired (S)-cyanohydrin with high optical purity. benthamdirect.comeuropa.eu For instance, a titanium complex with an (R,R)-cyclohexanediamine derivative has been shown to effectively catalyze the asymmetric addition of trimethylsilyl (B98337) cyanide to aldehydes, achieving a 90% enantiomeric excess. europa.eu

| Catalyst Type | Reaction | Key Feature | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Titanium(salen) complexes | Asymmetric addition of cyanide to 3-phenoxybenzaldehyde | Enables synthesis of (S)-2-hydroxy-(3-phenoxyphenyl)acetonitrile derivatives | Not specified in provided text | benthamdirect.com |

| Vanadium(salen) complexes | Asymmetric addition of cyanide to 3-phenoxybenzaldehyde | Considered for commercial viability based on asymmetric induction and cost | Not specified in provided text | benthamdirect.com |

| Titanium complex with (R,R)-cyclohexanediamine derivative | Asymmetric addition of trimethylsilyl cyanide to aldehydes | Highly effective at room temperature in low concentrations | 90% | europa.eu |

Chiral Auxiliary-Mediated Stereocontrol Strategies

Chiral auxiliaries are another established method for inducing stereoselectivity in chemical reactions. This strategy involves temporarily incorporating a chiral molecule into the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

While specific examples directly pertaining to the synthesis of (1S)-trans-γ-cyhalothrin were not detailed in the provided search results, the use of chiral auxiliaries is a well-known strategy in asymmetric synthesis. For instance, in the synthesis of other complex molecules, chiral auxiliaries have been used to create stereocenters with high diastereoselectivity.

Biocatalytic Approaches to Enantiopure Cyhalothrin (B162358) Derivatives

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. researchgate.netnih.gov Enzymes can operate under mild conditions and often exhibit high enantio- and regioselectivity. researchgate.netnih.gov

Lipases are a class of enzymes that have been successfully employed in the enantioselective synthesis of pyrethroid intermediates. researchgate.nettandfonline.com For example, the enantioselective hydrolysis of a racemic acetate (B1210297) precursor using a lipase (B570770) from Chromobacterium sp. has been shown to produce the corresponding alcohol with moderate enantioselectivity. tandfonline.com Another significant industrial application of biocatalysis is the use of hydroxynitrile lyase for the production of (S)-m-phenoxybenzaldehyde cyanohydrin, a key intermediate for pyrethroids, on a multi-ton scale. nih.gov Ketoreductases (KREDs) are another class of enzymes that have been engineered for the asymmetric synthesis of chiral alcohols, which can serve as precursors in various chemical syntheses. acs.orgmdpi.com

| Biocatalyst | Reaction Type | Substrate | Product | Key Finding | Reference |

|---|---|---|---|---|---|

| Lipase from Chromobacterium sp. | Enantioselective hydrolysis | Racemic acetate of a pyrethroid alcohol precursor | Enantiopure alcohol | Moderate enantioselectivity (E value = 25-28) | tandfonline.com |

| Hydroxynitrile lyase | Addition of HCN to an aldehyde | m-phenoxybenzaldehyde | (S)-m-phenoxybenzaldehyde cyanohydrin | Successfully implemented on a multi-ton industrial scale | nih.gov |

| Ketoreductases (KREDs) | Asymmetric reduction | Ketone precursors | Chiral alcohols | Engineered KREDs can achieve high conversions and optical purities (>90%) | mdpi.com |

Isomeric Purity Assessment and Stereochemical Integrity Evaluation

Ensuring the final product consists solely of the desired (1S)-trans-γ-cyhalothrin isomer is paramount. This requires sophisticated analytical techniques capable of separating and quantifying stereoisomers.

Advanced Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography is the primary method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. nih.govresearchgate.net This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of the analyte, leading to their separation.

High-performance liquid chromatography (HPLC) with a chiral column is a widely used method. For instance, direct determination of the enantiomeric excess of α-hydroxy-3-phenoxybenzeneacetonitrile, a key pyrethroid intermediate, can be achieved without derivatization using a Chiralcel OJ column. nih.govresearchgate.net For the final product, enantioselective LC-MS/MS methods have been developed to differentiate γ-cyhalothrin from the other isomers of lambda-cyhalothrin (B1674341). eurl-pesticides.eu These methods often employ polysaccharide-based CSPs, such as those with cellulose (B213188) derivatives, which have proven effective in separating pyrethroid isomers. eurl-pesticides.euresearchgate.net Supercritical fluid chromatography (SFC) coupled with mass spectrometry (SFC-MS/MS) has also emerged as a powerful tool for the fast and efficient chiral separation of pesticides, including cyhalothrin isomers. researchgate.neteurl-pesticides.eu

Gas chromatography (GC) with a chiral column is another valuable technique. For the analysis of pyrethroid enantiomers, a BGB-172 column, which contains a cyclodextrin-based chiral selector, has been used to separate the enantiomers of several pyrethroids, including cyhalothrin. researchgate.net

| Technique | Chiral Stationary Phase (CSP) | Analyte | Key Feature | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiralcel OJ (Daicel) | α-hydroxy-3-phenoxybenzeneacetonitrile | Direct analysis without derivatization | nih.govresearchgate.net |

| Chiral LC-MS/MS | Cellulose-based (e.g., CHIRAL ART Cellulose-SB) | γ-cyhalothrin and λ-cyhalothrin isomers | Baseline separation of isomers in various matrices | eurl-pesticides.eu |

| SFC-MS/MS | Polysaccharide-based (e.g., Chiralcel OD-H) | λ-cyhalothrin enantiomers | Fast and highly efficient separation | researchgate.neteurl-pesticides.eu |

| Chiral GC-MS/MS | BGB-172 (cyclodextrin-based) | Cyhalothrin enantiomers | Simultaneous separation of multiple pyrethroid enantiomers | researchgate.net |

Spectroscopic Methodologies for Stereochemical Elucidation (e.g., Chiral NMR, Vibrational Circular Dichroism)

While chromatography is excellent for separation and quantification, spectroscopic methods are crucial for the absolute configuration determination of chiral molecules.

Chiral Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity, often with the aid of chiral shift reagents. psu.edu Proton NMR, in combination with computational modeling, has been used to understand the molecular basis of chiral recognition by polysaccharide-based stationary phases used in chromatography. acs.org

Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization. ebrary.netresearchgate.netrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. researchgate.net This technique is universally applicable to all chiral molecules and provides a detailed stereochemical fingerprint. ebrary.net By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a molecule can be unambiguously assigned. ebrary.net While specific VCD studies on (1S)-trans-γ-cyhalothrin were not found in the search results, the technique has been successfully applied to other chiral pesticides like cis-permethrin (B1144874) and malathion. researchgate.net

Process Optimization and Scalability Challenges in Industrial Synthesis

The industrial production of (1S)-trans-γ-cyhalothrin, the single, most insecticidally active isomer of cyhalothrin, is a complex undertaking that requires precise control over stereochemistry. Transitioning from laboratory-scale synthesis to large-scale industrial production presents significant challenges in terms of cost-effectiveness, yield, purity, and waste management. Process optimization has therefore focused on developing efficient, scalable, and economically viable manufacturing routes that circumvent the limitations of earlier synthetic methods.

A primary challenge in the industrial synthesis of single-isomer pyrethroids is the cost and complexity associated with obtaining optically pure starting materials and controlling the stereochemistry throughout the manufacturing process. google.comgoogle.com Early methods for producing γ-cyhalothrin often relied on the use of expensive, optically active cyanohydrins, which were not economically feasible for large-scale production. google.comgoogle.com Consequently, significant research and development efforts have been directed towards innovative processes that avoid such costly intermediates.

A key breakthrough in the industrial synthesis of γ-cyhalothrin was the development of a multi-step process that allows for the separation and enrichment of the desired isomer from a diastereoisomeric mixture. This process, detailed in several patents, forms the basis of modern industrial production. google.comgoogle.comgoogle.com

The core industrial process can be summarized in the following key stages:

Chlorination: The synthesis begins with the chlorination of a specific chiral precursor, 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid, to produce its highly reactive acid chloride. google.comevitachem.com

Esterification: The resulting acid chloride is then reacted (esterified) with 3-phenoxybenzaldehyde in the presence of a cyanide source, such as sodium cyanide. This step creates a diastereoisomeric mixture of 1R cyhalothrin isomers. google.comevitachem.com

Epimerization and Crystallization-Induced Resolution: This is the most critical stage for process optimization. The diastereoisomeric mixture undergoes a process called epimerization, where the stereochemistry at the α-cyano carbon is inverted. By carefully controlling the reaction conditions, the least soluble diastereoisomer, which is the desired (1S)-trans-γ-cyhalothrin, is induced to crystallize out of the solution, effectively separating it from the other, more soluble isomers. google.comgoogle.comevitachem.com

Process Optimization Strategies

The optimization of various reaction parameters is crucial for maximizing the yield and purity of the final product.

Table 1: Optimized Parameters in the Industrial Synthesis of (1S)-trans-Y-Cyhalothrin

| Parameter | Optimized Condition | Purpose | Source(s) |

|---|---|---|---|

| Reaction Temperature | -10°C to 10°C | Controls reaction rate and selectivity during esterification and epimerization. | google.comgoogle.com |

| pH Adjustment | pH 9-13 | Facilitates the separation of the aqueous phase after esterification, prior to crystallization. | google.com |

| Crystallization Seeding | Addition of 1% to 90% γ-cyhalothrin seed | Initiates and controls the crystallization of the desired isomer, improving purity and yield. | google.comgoogle.com |

| Solvent | Hexane (B92381) | Provides the medium for the reaction and crystallization. | google.com |

| Epimerization Arrest | Addition of acid (e.g., HCl, H₂SO₄) | Stops the epimerization reaction once a sufficient yield of the crystalline product is achieved. | google.comgoogle.com |

Scalability Challenges

Scaling up the synthesis of (1S)-trans-γ-cyhalothrin from the laboratory to industrial volumes introduces several significant challenges:

Stereochemical Control: Maintaining a high enantiomeric excess (>98%) on a large scale is a primary difficulty. vulcanchem.com Any deviation in reaction conditions can lead to the formation of unwanted isomers, reducing the potency of the final product and requiring difficult and costly purification steps.

Crystallization and Filtration: The physical process of crystallization must be precisely controlled. Factors such as cooling rate, agitation, and seed crystal characteristics can dramatically affect the crystal size, shape, and purity. On a large scale, ensuring uniform conditions throughout a massive reactor is challenging. Subsequent filtration and drying of the crystalline solid must be efficient to maximize recovery. google.com

Solvent and Reagent Handling: Industrial production involves handling large quantities of solvents like hexane and toxic reagents such as sodium cyanide. This necessitates robust safety protocols and infrastructure to protect workers and the environment. Efficient solvent recovery and recycling systems are essential for economic viability and to minimize environmental impact.

Impurity Profile: The manufacturing process must be optimized to minimize the formation of impurities. fao.org Different industrial routes, such as those developed by Syngenta and Bharat Rasayan, present trade-offs between the number of process steps, solvent consumption, and the purity of the final product. For instance, a more extended, multi-step process may yield higher purity but at the cost of increased complexity and solvent usage.

Analytical Monitoring: Rigorous quality control is paramount. Advanced analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are required for in-process monitoring and final product certification. vulcanchem.com These methods are used to precisely determine the isomeric ratio and ensure that the final product meets stringent purity specifications. vulcanchem.comeurl-pesticides.eu

Table 2: Comparison of Industrial Synthesis Approaches

| Method | Key Features | Advantages | Disadvantages | Source(s) |

|---|---|---|---|---|

| Syngenta Method | Six-step sequence with separate epimerization. | Higher purity (>99.5%). | Requires complex solvent recovery systems. | |

| Bharat Method | Three-step route merging synthesis and epimerization. | Reduced solvent use (by ~40%). | May have a different impurity profile. |

| One-Pot Process | Combines esterification and epimerization/crystallization. | Increased efficiency, reduced intermediate handling and waste. | Requires very tight control over process parameters. | google.comgoogle.com |

Molecular Mechanisms of Insecticidal Action and Stereochemical Specificity of 1s Trans Y Cyhalothrin

Detailed Interactions with Voltage-Gated Sodium Channels in Insect Nervous Systems

The primary target of (1S)-trans-γ-cyhalothrin, like other pyrethroid insecticides, is the voltage-gated sodium channel (VGSC) in the nervous systems of insects. nih.govresearchgate.net These channels are crucial for the initiation and propagation of action potentials, the electrical signals that travel along nerves. nih.govnih.gov By interfering with the normal function of these channels, (1S)-trans-γ-cyhalothrin disrupts nerve impulses, leading to paralysis and eventual death of the insect. researchgate.net

Allosteric Modulation and Kinetic Alterations of Sodium Channel Gating

(1S)-trans-γ-cyhalothrin acts as an allosteric modulator of voltage-gated sodium channels. This means it binds to a site on the channel protein that is distinct from the actual pore through which sodium ions pass. nih.gov This binding event modifies the channel's gating kinetics, which are the processes of opening (activation) and closing (inactivation). nih.govnih.gov

Specifically, pyrethroids like γ-cyhalothrin bind preferentially to the open state of the sodium channel. nih.govresearchgate.net This interaction stabilizes the channel in its open conformation, significantly slowing down the inactivation process. The result is a prolonged influx of sodium ions into the neuron. inchem.org This persistent depolarization leads to a state of hyperexcitability, causing repetitive firing of the neuron. sci-hub.semdpi.com Eventually, this uncontrolled nerve activity leads to paralysis and death of the insect. researchgate.net The action of pyrethroids is use-dependent, meaning their effect is more pronounced when the nerve cells are actively firing and the sodium channels are frequently opening. researchgate.net

Computational Modeling and Molecular Docking Studies of Ligand-Receptor Binding

Computational modeling and molecular docking studies have been instrumental in elucidating the binding sites of pyrethroids on the voltage-gated sodium channel. These studies predict that pyrethroids bind within a hydrophobic cavity of the channel. nih.gov Two primary putative binding sites, often referred to as PyR1 and PyR2, have been identified. researchgate.netsemanticscholar.org

PyR1 is located at the interface between domains II and III of the sodium channel protein. It involves interactions with the S4-S5 linker helix in domain II, as well as helices IIS5, IIS6, and IIIS6. nih.govsemanticscholar.org

PyR2 is found at the interface of domains I and II, involving the S4-S5 linker of domain I and helices IS5, IS6, and IIS6. researchgate.netsemanticscholar.org

These binding sites are situated in lipid-exposed regions of the channel, which facilitates access for lipophilic molecules like γ-cyhalothrin. nih.gov The binding of the insecticide within these pockets is thought to physically impede the conformational changes required for the channel to close, thus stabilizing the open state. nih.gov The models also help explain the species selectivity of pyrethroids, as variations in the amino acid residues within these binding sites between insects and mammals can account for differences in toxicity. nih.gov

Electrophysiological Characterization of Sodium Channel Current Modulation in Target Pest Neurons

Electrophysiological studies provide direct evidence of the effects of (1S)-trans-γ-cyhalothrin on neuronal function. Using techniques such as patch-clamp recordings on isolated insect neurons, researchers can measure the sodium currents flowing through individual voltage-gated sodium channels. researchgate.net

These studies have demonstrated that application of pyrethroids, including cyhalothrin (B162358) isomers, leads to a characteristic prolongation of the sodium "tail current". inchem.org This tail current represents the flow of sodium ions that continues after the neuron's membrane potential has been repolarized. In a normal neuron, this current is very brief as the sodium channels quickly inactivate. However, in the presence of pyrethroids, the slowed inactivation results in a significantly extended tail current. inchem.org

For example, neurophysiological assays on the fall armyworm have shown a dramatic reduction in neuronal sensitivity to λ-cyhalothrin in resistant strains, indicating the direct impact of the insecticide at the target site. researchgate.net These electrophysiological techniques are crucial for understanding the precise changes in channel kinetics and for characterizing the development of insecticide resistance at the molecular level. researchgate.net

Stereochemical Influence on Receptor Binding Affinity and Insecticidal Efficacy

The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. researchgate.netwho.int Cyhalothrin has three chiral centers, meaning it can exist in eight different stereoisomers. researchgate.netmontana.edu (1S)-trans-γ-Cyhalothrin is a single, specific isomer, and its high efficacy is a direct result of its unique three-dimensional structure.

Comparative Analysis of Isomeric Binding Profiles and Pharmacological Responses

The interaction between pyrethroid isomers and the voltage-gated sodium channel is highly stereospecific. inchem.org Research has shown that only certain stereoisomers possess significant insecticidal activity. researchgate.net For cyhalothrin, the isomer with the highest insecticidal activity is the 1R, 3R, αS-enantiomer, which is also known as gamma-cyhalothrin (B44037). researchgate.net

In contrast, isomers with the 1S configuration at the cyclopropane (B1198618) ring are generally considered to have little to no insecticidal activity. sci-hub.sewho.int In fact, some non-insecticidal 1S isomers can even act as antagonists, blocking the action of the active 1R isomers by competing for the same binding site without modifying the channel's function. inchem.org This highlights the precise geometric fit required for a pyrethroid molecule to effectively modulate the sodium channel.

The table below illustrates the general relationship between stereochemistry and insecticidal activity for pyrethroids.

| Stereochemical Feature | General Impact on Insecticidal Activity |

| 1R-configuration | Typically associated with high insecticidal activity. who.int |

| 1S-configuration | Generally results in low or no insecticidal activity. who.int |

| Cis-isomers | Often more potent in agricultural applications. nih.gov |

| Trans-isomers | Frequently preferred for household use due to different activity profiles. nih.gov |

Structure-Activity Relationships (SAR) Dictated by Stereochemistry

The structure-activity relationship (SAR) for pyrethroids is strongly governed by stereochemistry. The specific spatial arrangement of the functional groups in (1S)-trans-γ-cyhalothrin is critical for its potent insecticidal properties. The "trans" configuration refers to the orientation of substituents on the cyclopropane ring. montana.edu

The key structural features required for high insecticidal activity in many pyrethroids include:

A 1R-configuration at the C-1 position of the cyclopropane ring. montana.edu

A gem-dimethyl substitution at the C-2 position of the cyclopropane ring. montana.edu

The insecticidal efficacy is a result of a combination of factors including the molecule's ability to penetrate the insect's cuticle, its resistance to metabolic breakdown, and most importantly, its affinity for the target site on the voltage-gated sodium channel. Stereochemistry plays a pivotal role in this last and most crucial step. montana.edu

Exploration of Secondary Target Sites and Off-Target Effects at the Cellular Level in Insects

General studies on pyrethroids have indicated potential interactions with other ion channels at the cellular level. These include:

Voltage-Gated Calcium and Chloride Channels: Some pyrethroids have been shown to affect calcium (Ca²⁺) and chloride (Cl⁻) channels. nih.gov Disruption of Ca²⁺ channels can interfere with a multitude of cellular processes, including neurotransmitter release. nih.gov Alterations in Cl⁻ channel function, particularly those gated by neurotransmitters like GABA, can also lead to nerve excitation by inhibiting the normal hyperpolarizing influx of chloride ions. nih.gov

GABA-Gated Chloride Channels: The gamma-aminobutyric acid (GABA) receptor is a key inhibitory neurotransmitter receptor in the insect central nervous system. Some studies have proposed that Type II pyrethroids may act as antagonists of GABA-mediated inhibition, contributing to their neurotoxic effects. nih.govnih.gov

Other Neurological Pathways: Research has also explored pyrethroid effects on nicotinic cholinergic transmission and noradrenaline release, though these are generally considered secondary to the primary action on sodium channels. nih.gov

Beyond the nervous system, insecticides can induce off-target effects at a broader cellular level. Studies using insect cell lines, such as Sf9 (from Spodoptera frugiperda) and SL-1 (from Spodoptera litura), have demonstrated that various insecticidal compounds can trigger cellular stress responses and programmed cell death (apoptosis). mdpi.com For example, natural product insecticides like azadirachtin (B1665905) and camptothecin (B557342) have been shown to induce apoptosis, characterized by cell shrinkage, chromatin condensation, and DNA fragmentation in insect cells. mdpi.com While direct studies on (1S)-trans-Y-Cyhalothrin are scarce, it is plausible that high, non-physiological concentrations could elicit similar cytotoxic responses in insect cells.

Comparative Insecticidal Potency and Spectrum across Diverse Arthropod Pests

The insecticidal activity of pyrethroids is highly dependent on the molecule's three-dimensional structure, a property known as stereochemical specificity. inchem.orgmontana.edu Cyhalothrin has three chiral centers, leading to the possibility of eight different stereoisomers. montana.edu The insecticidal potency varies dramatically among these isomers, with the majority of the activity residing in only one or two specific forms. who.int

Research has consistently shown that the insecticidal efficacy of pyrethroids is primarily associated with the (1R) configuration at the cyclopropane ring and the cis geometry of the substituents on that ring. nih.govmichberk.com The (S) configuration at the α-cyano group of the alcohol moiety also generally confers higher insecticidal activity for Type II pyrethroids. nih.govnih.gov Consequently, the most active isomer of cyhalothrin is gamma-cyhalothrin, which has a (1R)-cis-αS configuration. wikipedia.orgmichberk.com

The this compound isomer, possessing both the less active (1S) and trans configurations, is expected to have significantly lower insecticidal potency compared to its (1R)-cis counterpart. The (1S) isomers are often described as inactive or possessing negligible insecticidal effect, and in some cases, can even block the action of the more toxic (1R) isomers at the sodium channel target site. inchem.orgsci-hub.se

Table 1: Relative Insecticidal Activity of Pyrethroid Stereoisomers This table provides a generalized comparison based on established principles of pyrethroid stereochemistry. Specific activity ratios can vary by insect species and specific compound.

| Stereochemical Configuration | General Insecticidal Activity | Rationale |

| (1R)-cis-αS | Highest | Possesses the optimal stereochemistry at all three chiral centers for potent interaction with the insect sodium channel. nih.govmichberk.com |

| (1R)-trans-αS | Moderate to Low | The trans configuration is less effective than the cis configuration. nih.govmichberk.com |

| (1S)-cis-αR | Low to Negligible | The (1S) configuration at the cyclopropane ring dramatically reduces insecticidal activity. inchem.orgnih.gov |

| (1S)-trans-αR | Negligible | Combines two less active configurations (1S and trans), resulting in minimal to no insecticidal effect. inchem.orgnih.gov |

The active forms of cyhalothrin (lambda-cyhalothrin and gamma-cyhalothrin) are known for their broad-spectrum activity against a wide array of arthropod pests in agricultural and public health settings. herts.ac.ukresearchgate.netinchem.org This efficacy allows for the control of chewing and sucking insects across various orders. Due to the low intrinsic potency of the (1S)-trans isomer, its spectrum of activity at standard application rates would be considered negligible.

Table 2: Spectrum of Arthropod Pests Controlled by Active Cyhalothrin Isomers (Lambda- and Gamma-Cyhalothrin) The this compound isomer is not expected to be effective against these pests at practical field concentrations.

| Order | Common Pest Examples | Crops/Environment Affected |

| Lepidoptera | Cotton Bollworm (Helicoverpa armigera), Armyworms (Mythimna separata), Cabbage Moths, Cutworms nih.govinchem.orgmdpi.com | Cotton, Cereals, Vegetables, Soybeans |

| Hemiptera | Aphids (Aphis gossypii), Leafhoppers, Bean Bugs (Riptortus pedestris), Whiteflies (Bemisia tabaci) nih.govherts.ac.ukmdpi.com | Cotton, Vegetables, Soybeans, Cereals |

| Coleoptera | Colorado Potato Beetle, Flea Beetles, Blister Beetles herts.ac.ukinchem.orgmdpi.com | Potatoes, Vegetables |

| Diptera | Mosquitoes (Anopheles gambiae, Culex quinquefasciatus), Flies herts.ac.ukpomais.comnih.gov | Public Health, Animal Health |

| Acari | Spider Mites (Tetranychus urticae) wikipedia.orgmdpi.com | Cotton, Vegetables, Pome Fruit |

Quantitative Structure Activity Relationships Qsar and Cheminformatics of 1s Trans Y Cyhalothrin

Development and Validation of QSAR Models for Stereoselective Insecticidal Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. In the context of (1S)-trans-Y-Cyhalothrin and other pyrethroids, QSAR models are crucial for understanding the stereoselective nature of their insecticidal action. The development of robust QSAR models for pyrethroids involves a multi-step process that includes descriptor calculation, variable selection, model building, and rigorous validation.

The insecticidal activity of pyrethroids is highly dependent on their three-dimensional structure. Therefore, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods build a statistical correlation between the biological activity of a series of compounds and their 3D molecular properties, such as steric and electrostatic fields.

For a series of pyrethroid analogs, including different stereoisomers, a 3D-QSAR model can be developed to predict their insecticidal potency. The alignment of the molecules is a critical step in this process, as it determines how the molecular fields are compared. The (1S)-trans configuration of Y-Cyhalothrin would be a key determinant in its alignment within a QSAR model.

Table 1: Exemplary Statistical Parameters for a 3D-QSAR Model of Pyrethroid Stereoisomers

| Parameter | Value | Description |

| q² (cross-validated r²) | > 0.5 | Indicates good internal predictive ability of the model. |

| r² (non-cross-validated r²) | > 0.6 | Represents the goodness of fit of the model to the training set data. |

| r²_pred (external validation) | > 0.6 | Shows the predictive power of the model for an external test set of compounds. |

| SEE (Standard Error of Estimate) | Low value | Indicates the precision of the predictions. |

| F-value | High value | Represents the statistical significance of the model. |

The validation of these models is paramount to ensure their predictive power. Internal validation is often performed using the leave-one-out or leave-many-out cross-validation techniques. External validation involves predicting the activity of a set of compounds that were not used in the model development. A well-validated QSAR model can then be used to predict the insecticidal activity of novel pyrethroid stereoisomers, including analogs of this compound.

Pharmacophore Modeling and In Silico Ligand Design Principles for Enhanced Selectivity

Pharmacophore modeling is a powerful tool in drug and pesticide design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrethroids, the pharmacophore for insecticidal activity is defined by the spatial arrangement of features that interact with the binding site on the insect voltage-gated sodium channel.

The key pharmacophoric features for pyrethroids generally include:

A gem-dimethyl group on the cyclopropane (B1198618) ring: This feature is crucial for proper orientation and binding.

An ester linkage: This connects the acid and alcohol moieties of the molecule.

A cyano group (for Type II pyrethroids): This group is present in cyhalothrin (B162358) and is a key determinant of its mode of action.

The stereochemistry of this compound is critical in defining the precise geometry of its pharmacophore. The "trans" configuration at the cyclopropane ring and the "S" configuration at the alpha-cyano carbon position the key functional groups in a specific orientation that is thought to be optimal for interaction with the insect sodium channel.

In silico ligand design based on these pharmacophore models aims to enhance the selectivity of pyrethroids for insect sodium channels over their mammalian counterparts. This can be achieved by introducing modifications to the molecular structure that favor binding to the insect channel while disfavoring binding to the mammalian channel. For example, subtle changes in the substituents on the aromatic ring or modifications to the ester linkage can influence selectivity.

Table 2: Key Pharmacophoric Features and Their Role in Pyrethroid Activity

| Pharmacophoric Feature | Role in Activity |

| Gem-dimethyl group | Steric bulk and orientation |

| Ester linkage | Structural scaffold |

| Aromatic rings | Hydrophobic interactions and π-π stacking |

| α-cyano group | Interaction with specific residues in the binding pocket |

| Stereochemistry at chiral centers | Defines the precise 3D arrangement of features |

Predictive Modeling of Stereoisomer-Dependent Efficacy and Binding Affinities

Predictive modeling plays a crucial role in understanding the differences in efficacy and binding affinities among pyrethroid stereoisomers. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as this compound, and its protein target, the voltage-gated sodium channel.

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For pyrethroid stereoisomers, docking studies can reveal how subtle differences in their 3D structure affect their binding mode and affinity. For instance, the (1S)-trans configuration of Y-Cyhalothrin may allow for more favorable interactions with specific amino acid residues in the binding pocket of the insect sodium channel compared to other stereoisomers.

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction over time. MD simulations can be used to assess the stability of the docked complex and to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores alone. These simulations can help to explain why some stereoisomers are more potent insecticides than others.

Table 3: Hypothetical Binding Affinities of Cyhalothrin Stereoisomers to an Insect Sodium Channel Model

| Stereoisomer | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -10.5 | Phe, Leu, Ile |

| (1R)-trans-Y-Cyhalothrin | -9.8 | Phe, Leu |

| (1S)-cis-Y-Cyhalothrin | -8.5 | Leu, Val |

| (1R)-cis-Y-Cyhalothrin | -9.2 | Phe, Ile |

Note: The values in this table are for illustrative purposes and are not based on actual experimental data for Y-Cyhalothrin.

These predictive models are essential for the rational design of new pyrethroid insecticides with improved efficacy and selectivity. By understanding the molecular basis of stereoisomer-dependent activity, chemists can design new compounds with optimized stereochemistry for enhanced insecticidal potency.

Chemoinformatic Analysis of this compound Analogs and Derivatives

Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. In the context of this compound, chemoinformatic analysis can be used to explore the chemical space around this molecule and to identify novel analogs and derivatives with potentially improved properties.

One common chemoinformatic approach is similarity searching, which involves searching a chemical database for compounds that are structurally similar to a query molecule. By analyzing the biological activity of the retrieved compounds, it is possible to identify structure-activity relationships and to guide the design of new analogs.

Another powerful technique is the generation and analysis of molecular fingerprints. Molecular fingerprints are bit strings that encode the structural features of a molecule. By comparing the fingerprints of different molecules, it is possible to quantify their structural similarity and to build predictive models of their biological activity.

Furthermore, chemoinformatic tools can be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its analogs. This information is crucial for assessing the potential environmental fate and non-target toxicity of these compounds.

Table 4: Example of Chemoinformatic Descriptors for Pyrethroid Analogs

| Descriptor | Description | Importance |

| Molecular Weight | The mass of the molecule. | Influences absorption and distribution. |

| LogP | A measure of lipophilicity. | Affects membrane permeability and bioavailability. |

| Number of Hydrogen Bond Donors/Acceptors | Indicates the potential for hydrogen bonding. | Influences solubility and binding affinity. |

| Polar Surface Area | A measure of the polar surface of the molecule. | Related to membrane penetration. |

| Rotatable Bonds | The number of bonds that can rotate freely. | Affects conformational flexibility. |

By applying these chemoinformatic approaches, researchers can systematically explore the structure-activity landscape of this compound analogs and derivatives, leading to the identification of new compounds with enhanced insecticidal activity and improved environmental profiles.

Biochemical and Genetic Basis of Insecticide Resistance to 1s Trans Y Cyhalothrin

Metabolic Resistance Mechanisms in Insect Populations

Metabolic resistance involves the enhanced ability of insects to detoxify or sequester insecticides before they can reach their target site in the nervous system. This is often achieved through the overexpression or increased efficiency of specific detoxification enzymes.

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a central role in the metabolism of a wide range of endogenous and exogenous compounds, including insecticides. nih.govmdpi.commyspecies.info In the context of resistance to (1S)-trans-γ-cyhalothrin, P450s are key players in its detoxification. nih.govnih.gov The overexpression of certain P450 genes is a common mechanism of pyrethroid resistance in many insect species. nih.govplos.org

Research on lambda-cyhalothrin (B1674341), a mixture of isomers containing (1S)-trans-γ-cyhalothrin, has shown that increased P450 activity is a primary mechanism for resistance. researchgate.net For example, in resistant strains of Ceratitis capitata, the overexpression of the CYP6A51 gene has been linked to lambda-cyhalothrin resistance. researchgate.net Similarly, studies on Spodoptera frugiperda have identified the overexpression of multiple P450 genes, such as CYP337B5 and CYP321B1, in lambda-cyhalothrin-resistant strains. nih.gov The use of P450 inhibitors, like piperonyl butoxide (PBO), can significantly increase the toxicity of lambda-cyhalothrin in resistant insects, further confirming the role of P450s in detoxification. nih.gov

Besides P450s, Carboxylesterases (CaEs) and Glutathione (B108866) S-Transferases (GSTs) are also important enzyme families involved in the detoxification of insecticides. nih.govmdpi.com

Carboxylesterases (CaEs) contribute to resistance by hydrolyzing the ester bond in pyrethroid molecules, rendering them non-toxic. Overexpression of CaEs has been implicated in resistance to various pyrethroids in a range of insect pests.

Glutathione S-Transferases (GSTs) are multifunctional enzymes that detoxify xenobiotics by catalyzing their conjugation with glutathione, making them more water-soluble and easier to excrete. mdpi.com Several studies have demonstrated the involvement of GSTs in resistance to lambda-cyhalothrin. For instance, a study on Cydia pomonella identified a delta class GST, CpGSTd1, that is upregulated upon exposure to lambda-cyhalothrin and can metabolize the insecticide. nih.gov Similarly, research on Plutella xylostella has shown that PxGSTD3 is associated with resistance to and detoxification of lambda-cyhalothrin. figshare.com The mechanism can involve both direct metabolism of the insecticide and protection against oxidative stress induced by insecticide exposure. mdpi.com

| Enzyme Family | Proposed Role in (1S)-trans-γ-Cyhalothrin Resistance | Example of Associated Genes |

| Cytochrome P450s | Oxidative metabolism and detoxification | CYP6A51, CYP337B5, CYP321B1 |

| Carboxylesterases | Hydrolysis of the ester linkage | - |

| Glutathione S-Transferases | Conjugation with glutathione for excretion, sequestration, and protection against oxidative stress | CpGSTd1, PxGSTD3 |

Modern genomic techniques, such as transcriptomics (RNA-seq) and proteomics, have provided a comprehensive view of the molecular changes associated with insecticide resistance. plos.orgmdpi.comnih.gov These approaches allow for the simultaneous analysis of thousands of genes and proteins, revealing complex regulatory networks involved in resistance to compounds like lambda-cyhalothrin. nih.govplos.org

Transcriptomic studies of lambda-cyhalothrin-resistant insect populations have consistently shown the upregulation of numerous detoxification genes, including those encoding P450s, GSTs, and CaEs. nih.govnih.gov For example, an integrative analysis of the transcriptome and proteome of lambda-cyhalothrin-resistant Lygus pratensis identified the significant upregulation of the CYP6A13 gene at both the transcriptional and translational levels. nih.gov

Proteomic analyses complement transcriptomic data by confirming that the increased gene expression translates into higher levels of the corresponding proteins. plos.orgmdpi.com In some cases, proteomics can reveal post-transcriptional regulatory mechanisms, such as increased protein stability, which also contribute to higher enzyme levels. plos.org These "-omics" studies have been instrumental in identifying not only the specific detoxification genes involved in resistance but also the transcription factors and signaling pathways that regulate their expression. mdpi.comnih.gov

| Study Type | Key Findings in Relation to Lambda-Cyhalothrin Resistance |

| Transcriptomics | Upregulation of multiple genes from P450, GST, and Carboxylesterase families in resistant strains. nih.govnih.gov |

| Proteomics | Increased abundance of detoxification enzymes, such as specific cytochrome P450s and GSTs, in resistant insects. plos.orgmdpi.com |

| Integrated Omics | Identification of key regulatory networks and transcription factors controlling the expression of detoxification genes. nih.govnih.gov |

Target-Site Resistance Mechanisms

Target-site resistance occurs when the molecular target of the insecticide is modified, reducing the binding affinity of the insecticide molecule. For pyrethroids like (1S)-trans-γ-cyhalothrin, the primary target is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov

The most well-characterized mechanism of target-site resistance to pyrethroids is the presence of point mutations in the gene encoding the VGSC. These mutations are commonly referred to as knockdown resistance (kdr) mutations because they reduce the nerve sensitivity to the insecticide, preventing the rapid knockdown effect. cotton.org

The classic kdr mutation involves a leucine-to-phenylalanine substitution at position 1014 (L1014F) of the VGSC. nih.gov This mutation, and others at the same position (e.g., L1014S), have been identified in a wide array of insect species and are associated with resistance to pyrethroids. Another significant mutation, often found in combination with the L1014F mutation, is the methionine-to-threonine substitution at position 918 (M918T). The presence of both mutations can lead to much higher levels of resistance and is termed "super-kdr". nih.govresearchgate.net

These mutations are located in regions of the VGSC that are critical for its function and interaction with pyrethroids. The presence of these amino acid substitutions is thought to reduce the binding affinity of pyrethroid molecules to the channel.

| Allele Type | Common Mutation(s) | Impact on Pyrethroid Sensitivity |

| kdr | L1014F, L1014S | Reduced sensitivity to pyrethroids. |

| super-kdr | M918T (often in combination with L1014F) | High to very high levels of resistance to pyrethroids. nih.gov |

The mutations in the VGSC gene lead to conformational changes in the protein structure. nih.gov The voltage-gated sodium channel undergoes a cycle of conformational changes as it transitions between resting, activated, and inactivated states to control the flow of sodium ions across the nerve cell membrane. youtube.com Pyrethroids are known to bind preferentially to the open state of the channel, prolonging the influx of sodium ions and causing nerve hyperexcitation. nih.gov

The kdr and super-kdr mutations are believed to alter the conformation of the pyrethroid binding site on the VGSC. This alteration can reduce the affinity of the insecticide for its target, meaning a higher concentration of the insecticide is required to elicit the same toxic effect. researchgate.net The reduced binding affinity means that the channel is less likely to be modified by the pyrethroid, thus conferring resistance to the insect. Structural and functional studies of the VGSC continue to elucidate the precise molecular interactions between pyrethroids and their binding sites, and how resistance-conferring mutations disrupt these interactions.

Behavioral Resistance and Avoidance Strategies Exhibited by Pest Populations

Behavioral resistance is a critical and often overlooked component of insecticide resistance, where insects evolve behaviors to avoid lethal contact with insecticides like (1S)-trans-γ-cyhalothrin. This form of resistance can significantly undermine the efficacy of pest control strategies even when physiological resistance mechanisms are not yet prevalent.

One of the primary behavioral responses is avoidance , where pests actively move away from treated areas. Studies have shown that various arthropod pests exhibit avoidance behaviors in response to pyrethroids, the class of insecticides to which (1S)-trans-γ-cyhalothrin belongs. nih.gov For instance, when given a choice, resistant diamondback moth females have demonstrated a preference for laying eggs on leaves without gamma-cyhalothrin (B44037), indicating a sophisticated level of detection and avoidance. nih.gov This avoidance is not limited to oviposition; larvae of certain resistant strains have also shown increased mobility to evade insecticide-treated leaf portions. nih.gov

Interestingly, research suggests that the mechanisms governing behavioral avoidance may be distinct from those conferring physiological resistance. nih.gov A pest population with lower physiological resistance might be under stronger selective pressure to develop avoidance behaviors compared to a population that already possesses a high degree of physiological resistance. nih.gov This highlights the complex interplay between different resistance strategies within a pest population.

The following table summarizes key research findings on behavioral resistance to pyrethroids, including gamma-cyhalothrin.

| Pest Species | Insecticide | Observed Behavioral Response | Reference |

| Diamondback Moth (Plutella xylostella) | Gamma-cyhalothrin | Avoidance of treated leaves for oviposition by resistant females. | nih.gov |

| Diamondback Moth (Plutella xylostella) | Gamma-cyhalothrin | Increased mobility and avoidance of treated leaf areas by larvae of a resistant strain. | nih.gov |

| German Cockroach (Blattella germanica) | Lambda-cyhalothrin | Impaired aggregation behavior and sexual communication at sublethal doses. | researchgate.net |

| Neotropical Brown Stink Bug (Euschistus heros) | Lambda-cyhalothrin | Reduced time spent on and feeding on soybean pods at sublethal concentrations. | uems.br |

| 28-Spotted Ladybug (Henosepilachna vigintioctomaculata) | Lambda-cyhalothrin | Significant reduction in longevity and average fecundity at sublethal concentrations. | mdpi.com |

Population Genetics of Resistance Evolution and Geographic Spread

The evolution and spread of resistance to (1S)-trans-γ-cyhalothrin within and between pest populations are governed by fundamental principles of population genetics. The rate at which resistance develops is influenced by factors such as the initial frequency of resistance alleles, the intensity of selection pressure, gene flow, and the genetic makeup of the pest population. usda.gov

One of the most well-documented mechanisms of resistance to pyrethroids is target-site insensitivity, often caused by mutations in the voltage-gated sodium channel gene, commonly referred to as knockdown resistance (kdr) mutations. unimelb.edu.aufrontiersin.org These mutations alter the protein structure, preventing the insecticide from binding effectively and disrupting nerve function. unimelb.edu.au The frequency of these kdr alleles in a population is a key indicator of the level of pyrethroid resistance. For example, in Aedes aegypti populations in Colombia, the frequency of kdr alleles such as V1016I, F1534C, and V410L varied significantly among different locations, indicating localized selection pressures. nih.gov

The geographic spread of resistance is often facilitated by the movement of resistant individuals, a process known as gene flow. unimelb.edu.au This "genetic invasion" can rapidly introduce resistance alleles into previously susceptible populations, undermining local control efforts. unimelb.edu.au Tracking the spread of specific resistance mutations can help to understand the connectivity between different pest populations and predict where resistance is likely to emerge next. unimelb.edu.au For instance, the detection of specific kdr mutations in Aedes aegypti in central Argentina for the first time highlights the ongoing geographic expansion of pyrethroid resistance. nih.gov

The table below illustrates the documented spread of key pyrethroid resistance mutations in different pest populations.

| Pest Species | Resistance Mutation(s) | Geographic Location of Detection | Reference |

| Aedes aegypti | V1016I, F1534C, V410L | Caribbean coast of Colombia | nih.gov |

| Aedes aegypti | 1016Ikdr + 1534Ckdr, V410L | Central Argentina | nih.gov |

| Anopheles gambiae | kdr L995F, kdr L995S | Western Kenya | nih.gov |

| Peach-potato aphid (Myzus persicae) | super-kdr | United Kingdom | ahdb.org.uk |

The origin of resistance alleles, whether from new mutations or from pre-existing genetic variation, also plays a crucial role in the dynamics of resistance evolution. nih.gov Resistance arising from standing genetic variation may already be present at low frequencies throughout a pest's range, allowing for a more rapid and widespread response to insecticide application. nih.gov

Advanced Strategies for Resistance Monitoring and Sustainable Management in Agroecosystems

The increasing prevalence of resistance to (1S)-trans-γ-cyhalothrin and other pyrethroids necessitates the development and implementation of advanced monitoring and sustainable management strategies. The goal of Insecticide Resistance Management (IRM) is to prevent or delay the development of resistance, or to regain susceptibility in populations where resistance has already emerged. croplife.org.au

Advanced Monitoring Techniques:

Effective resistance management begins with accurate and timely monitoring. While traditional bioassays remain important, molecular diagnostics are becoming increasingly crucial for the early detection of resistance. nih.gov Techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing can identify the presence and frequency of known resistance alleles, like kdr mutations, in pest populations. ljmu.ac.uknih.gov This allows for a more proactive approach to resistance management, as control strategies can be adjusted before widespread field failures occur. nih.gov

Transcriptomic analysis, which examines gene expression, is another powerful tool for identifying novel resistance mechanisms, including metabolic resistance, where insects overproduce enzymes that detoxify the insecticide. verixiv.org For example, the overexpression of a specific cytochrome P450 gene was linked to reduced behavioral sensitivity to transfluthrin (B58387) in Anopheles gambiae. verixiv.org

Sustainable Management Strategies:

The cornerstone of sustainable resistance management is the integration of multiple control tactics within an Integrated Pest Management (IPM) framework. agriculturaljournals.comentsoc.orgnih.gov Key strategies include:

Rotation of Insecticides: This is one of the most effective strategies to delay resistance. usda.gov It involves alternating the use of insecticides with different modes of action (MoA), which prevents a pest population from adapting to a single type of chemistry. usda.govcroplife.org.au

Use of Synergists: Synergists are compounds that, while not toxic on their own, can enhance the effectiveness of an insecticide by inhibiting the metabolic enzymes that would otherwise break it down. mdpi.com For example, piperonyl butoxide (PBO) is a synergist that inhibits cytochrome P450 monooxygenases. ljmu.ac.ukmdpi.com

Maintaining Refugia: This strategy involves leaving a portion of the pest population untreated. pesticidestewardship.org These susceptible individuals can then interbreed with resistant individuals, diluting the frequency of resistance genes in the population. pesticidestewardship.org

Cultural and Biological Controls: These methods reduce reliance on chemical insecticides and include practices like crop rotation, use of resistant crop varieties, and conservation of natural enemies of the pest. usda.govagriculturaljournals.com

The following table outlines some advanced strategies for monitoring and managing pyrethroid resistance.

| Strategy | Description | Key Benefit |

| Monitoring | ||

| Molecular Diagnostics (e.g., PCR, sequencing) | Detection of specific resistance-conferring genes (e.g., kdr mutations) in individual insects. | Early detection of resistance before it becomes widespread, allowing for proactive management. |

| Transcriptome Analysis (RNA-Seq) | Genome-wide analysis of gene expression to identify genes associated with resistance, including metabolic pathways. | Identification of novel resistance mechanisms and a deeper understanding of the biochemical basis of resistance. |

| Management | ||

| Insecticide Rotation | Alternating applications of insecticides with different Modes of Action (MoA) in a planned sequence. | Delays the selection for resistance to any single insecticide class. |

| Use of Synergists (e.g., PBO) | Co-application of a synergist with an insecticide to inhibit metabolic detoxification in the pest. | Can restore the efficacy of an insecticide against a resistant population and help manage metabolic resistance. |

| Integrated Pest Management (IPM) | A holistic approach combining chemical, biological, and cultural control methods. | Reduces overall selection pressure for resistance by minimizing insecticide use and diversifying control tactics. |

By combining advanced monitoring with a diverse and integrated approach to pest management, it is possible to mitigate the impact of resistance to (1S)-trans-γ-cyhalothrin and prolong the effectiveness of this and other valuable insecticides in agroecosystems.

Environmental Fate, Transport, and Stereoselective Degradation of 1s Trans Y Cyhalothrin

Abiotic Transformation Pathways in Environmental Compartments

The transformation of γ-cyhalothrin in the environment, independent of biological activity, is primarily driven by light (photolysis) and water (hydrolysis). These processes are crucial in determining the persistence and potential impact of the compound.

Photodegradation is a significant pathway for the breakdown of cyhalothrin (B162358) isomers exposed to sunlight. In aqueous solutions, the process involves isomerization and cleavage of the ester bond.

When ¹⁴C-labelled lambda-cyhalothrin (B1674341) in a pH 5 buffer was exposed to sunlight, it underwent photodegradation with a half-life of approximately 30 days. who.intinchem.org This process was accompanied by both optical and geometrical isomerization of the parent molecule. who.int In more complex systems containing river water and sediment, the degradation of lambda-cyhalothrin in sunlight was faster, with a half-life of about 20 days. who.intinchem.org The compound readily adsorbs to sediment, which reduces its concentration in the aqueous phase but also makes it less accessible for degradation compared to when it is freely dissolved. who.int

On solid surfaces, such as soil, photolysis also contributes to degradation. The primary photolytic reactions for cyhalothrin include E/Z and cis/trans isomerizations of the vinyl and cyclopropane (B1198618) groups, respectively, along with ester cleavage and decarboxylation. acs.org Studies on treated cotton leaves exposed to sunlight showed that after 28 days, approximately 65-68% of the recovered radioactivity was from the unchanged parent pyrethroid, indicating relative stability to photolysis on plant surfaces. fao.org

The major products identified from the photodegradation of lambda-cyhalothrin include:

(1RS)-cis-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid who.intinchem.org

(1RS)-trans-3-(ZE-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid who.intinchem.orgepa.gov

(RS)-alpha-amido-3-phenoxybenzyl (1RS)-cis,trans-3-(ZE-2-chloro-3,3,3-tri-fluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylate who.intinchem.org

The stability of cyhalothrin isomers in water is highly dependent on the pH. Hydrolysis, the chemical breakdown by reaction with water, primarily involves the cleavage of the central ester bond.

Research demonstrates that lambda-cyhalothrin is stable to hydrolysis under acidic conditions (pH 5), with no degradation observed over 30 days. who.intinchem.org At a neutral pH of 7, hydrolysis is extremely slow. who.int However, under alkaline conditions (pH 9), degradation is rapid, with a reported half-life of approximately 7 days at 25°C. who.intinchem.org The primary degradation pathway at high pH is the cleavage of the ester linkage. who.intinchem.org

The main byproduct of hydrolysis at pH 9 is (1RS)-cis-3-(Z-2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid (Compound Ia). who.intinchem.orgepa.gov

Abiotic processes can induce changes in the stereochemistry of cyhalothrin. During photolysis, both optical and geometrical isomerization of lambda-cyhalothrin have been observed, indicating that light can alter the isomeric composition of the compound. who.int

Hydrolysis conditions also promote stereochemical changes. In dark, aqueous solutions at pH 9, rapid isomerization occurs at the α-cyano carbon of lambda-cyhalothrin, leading to racemization. who.intinchem.org At pH 7, slow isomerization at this position was observed even in the absence of significant hydrolysis. who.intinchem.org No isomerization was detected at pH 5. who.intinchem.org The formation of the trans-cyclopropanecarboxylic acid during photolysis further confirms that abiotic processes can lead to cis/trans isomerization. who.int

Biotic Transformation Pathways in Environmental Systems

Microorganisms and other non-target organisms play a vital role in the degradation and metabolism of cyhalothrin, transforming it into various metabolites.

In soil, the degradation of cyhalothrin is primarily a biological process. Under aerobic conditions, the half-life of cyhalothrin in various soil types ranges from 22 to 82 days. who.int The main degradation pathway involves hydroxylation followed by the cleavage of the ester bond, which ultimately leads to the formation of carbon dioxide. who.int

A wide array of microorganisms capable of degrading pyrethroids has been identified. Bacterial genera such as Bacillus, Pseudomonas, Serratia, and Raoultella are known to break down various pyrethroids, including lambda-cyhalothrin. frontiersin.orgnih.gov For instance, Bacillus thuringiensis has been shown to degrade cyhalothrin effectively, even at high concentrations. frontiersin.org

Fungi are also significant contributors to biodegradation. Strains isolated from a Brazilian cave, including Aspergillus ustus, Talaromyces brunneus, and Aspergillus sp., have demonstrated the ability to biodegrade gamma-cyhalothrin (B44037). scielo.brscielo.br In one study, A. ustus achieved 50% biodegradation of gamma-cyhalothrin over 21 days. scielo.br The initial and most critical step in microbial degradation is the hydrolysis of the ester bond, a reaction catalyzed by carboxylesterase enzymes found in many bacteria and fungi. nih.gov Studies on other pyrethroids, such as permethrin (B1679614) and cypermethrin, have shown that some bacterial strains can degrade both cis and trans isomers at nearly the same rate, suggesting that the stereochemistry of the cyclopropane ring does not always affect degradation efficiency. researchgate.net

In non-target animals, the metabolism of cyhalothrin varies significantly between species. In mammals such as rats, dogs, and cows, orally administered cyhalothrin is extensively metabolized. who.int The primary metabolic pathway is the rapid cleavage of the ester bond, producing cyclopropanecarboxylic acid and 3-phenoxybenzoic acid, which are then conjugated and quickly eliminated in urine and feces. who.intnih.gov A small fraction may be distributed to and stored temporarily in fatty tissues as the unchanged parent compound before being metabolized. nih.gov

In contrast, aquatic organisms metabolize pyrethroids much less efficiently. who.int This leads to a higher potential for bioaccumulation in fish and aquatic invertebrates. who.int In fish, the main residue found in tissues is often the unchanged parent cyhalothrin, with lower levels of the ester cleavage products. who.int Laboratory studies have shown that fish can rapidly take up cyhalothrin from water. who.int The offsite movement of pyrethroids into surface waters is a concern due to their high acute toxicity to a broad spectrum of aquatic organisms. cabidigitallibrary.orgresearchgate.net Exposure to lambda-cyhalothrin has been shown to cause oxidative stress in the liver of the fish species Oreochromis niloticus. nih.gov

Plant Uptake, Translocation, and Metabolism: Formation of Conjugates and Bound Residues

(1S)-trans-Y-Cyhalothrin, a component of the lambda-cyhalothrin mixture, exhibits limited systemic activity in plants. inchem.org Its uptake by roots and subsequent translocation to other plant parts is generally low. The primary mechanism of dissipation from plant surfaces is through degradation rather than extensive absorption into the plant tissues. who.int

Once applied, lambda-cyhalothrin, which contains this compound, degrades at a moderate rate on plant surfaces, with a reported half-life of up to 40 days. who.int This indicates that the parent compound is often the main component of the residue found on plants. who.int However, metabolic processes do occur, leading to the formation of various degradation products. The metabolism in plants primarily involves hydrolytic and oxidative reactions. who.int Ester hydrolysis breaks down the molecule into its constituent acid and alcohol moieties. who.intusda.gov

These initial metabolites can then undergo further transformation, including conjugation with endogenous plant molecules like sugars or amino acids. This conjugation process is a common detoxification pathway in plants, rendering the compounds more water-soluble and facilitating their compartmentalization within the plant cell, often in vacuoles. usda.govmdpi.com

Over time, a portion of the residues can become incorporated into the plant matrix as non-extractable or "bound" residues. pfmodels.org These bound residues are physically or chemically associated with macromolecules such as lignin, cellulose (B213188), or proteins, making them difficult to extract with conventional solvents. pfmodels.org The formation of bound residues is a significant process in the long-term fate of pesticides in plants, effectively sequestering the chemical from further biological activity. pfmodels.org Studies on various crops have indicated that there is no preferential degradation or conversion between the two enantiomers of lambda-cyhalothrin, suggesting that the stereochemistry of this compound does not lead to a unique metabolic pathway compared to its enantiomer in plants. eurl-pesticides.eu

Environmental Transport and Distribution Modeling

Modeling the environmental transport and distribution of this compound is essential for predicting its potential impact on various environmental compartments. Mathematical models, such as Gaussian plume and regression equations, are employed to simulate its behavior in air, water, and soil. researchgate.net These models help in understanding the dissipation and movement of the compound after its application. researchgate.net

Leaching Potential and Mobility in Soil Profiles

This compound, as a component of lambda-cyhalothrin, demonstrates very low mobility in soil. inchem.org This is primarily due to its strong adsorption to soil particles, particularly organic matter and clay. pesticidestewardship.orgwho.int Leaching studies have consistently shown that the parent compound and its degradation products are unlikely to move significantly downward through the soil profile. inchem.orgwho.int In column leaching experiments with 14C-labelled cyhalothrin, radioactive residues in the leachate were generally below the limit of detection, accounting for less than 0.3% of the applied radiocarbon. inchem.org This strong adsorption and lack of mobility mean that the potential for groundwater contamination through leaching is considered to be very low. inchem.orgregulations.gov

Factors that influence leaching include soil texture, organic matter content, and the amount of water moving through the soil. pesticidestewardship.org Coarse-textured sandy soils with low organic matter have a higher potential for leaching compared to fine-textured clay soils with high organic matter content. pesticidestewardship.org However, due to the inherent properties of this compound, significant leaching is not expected even in more vulnerable soil types.

Volatilization Rates and Atmospheric Transport Dynamics

The potential for volatilization and subsequent long-range atmospheric transport of this compound is low. inchem.orgregulations.gov This is attributed to its low vapor pressure and low Henry's Law Constant. regulations.gov While some of the compound can become airborne during spray application (spray drift), significant post-application volatilization from soil or plant surfaces is not a major dissipation pathway. regulations.govresearchgate.net

Modeling studies using Gaussian dispersion equations can predict the atmospheric concentration and deposition of the compound downwind from the application site. researchgate.net These models show an exponential decrease in concentration with increasing distance from the source. researchgate.net The short atmospheric half-life, estimated to be around 0.34 days due to reactions with hydroxyl radicals, further limits the potential for long-range atmospheric transport. regulations.gov

Sorption and Desorption Dynamics in Soil, Sediment, and Water Matrices

Sorption is a key process governing the environmental fate of this compound. It is strongly adsorbed to soil and sediment particles. who.intepa.gov The Freundlich adsorption coefficient (Koc), which indicates the tendency of a chemical to bind to organic carbon in soil, is high for lambda-cyhalothrin, with reported values ranging from 261 to 4649. epa.gov This strong sorption limits its availability in the aqueous phase and consequently reduces its mobility and bioavailability to many aquatic organisms. researchgate.net

Desorption, the release of the adsorbed compound back into the solution phase, is generally low. scispace.com The strong binding to soil and sediment means that the compound is not easily remobilized into the water column. In aquatic environments, this compound rapidly partitions from the water phase to the sediment. researchgate.net This rapid partitioning, combined with its strong adsorption, means that the highest concentrations are typically found in the sediment rather than the overlying water. inchem.org

Table 1: Environmental Fate Properties of Lambda-Cyhalothrin

| Property | Value | Reference |

|---|---|---|

| Soil/Sediment Adsorption (Koc) | 261 - 4649 | epa.gov |

| Soil Half-Life (aerobic) | 7 - 30 days | epa.gov |

| Soil Half-Life (anaerobic) | 7 - 30 days | epa.gov |

| Plant Surface Half-Life | Up to 40 days | who.int |

| Atmospheric Half-Life | ~0.34 days | regulations.gov |

| Water Solubility | Low | herts.ac.uk |

| Vapor Pressure | Low | inchem.org |

Long-Term Persistence and Bioavailability in Diverse Environmental Compartments

This compound is considered to be moderately persistent in the environment. regulations.gov In aerobic soil environments, the half-life of lambda-cyhalothrin is reported to be in the range of 22 to 83 days. fao.org Degradation is primarily mediated by soil microorganisms. epa.gov However, it appears to be more persistent in anaerobic environments, which could be found in flooded soils or deeper sediment layers. regulations.gov